molecular formula C25H23F3N4 B11208706 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11208706
M. Wt: 436.5 g/mol
InChI Key: JYQRDNMMCOEFMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Significance
4-(4-Methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolo[2,3-d]pyrimidine derivative, a class of heterocyclic compounds with structural similarities to nucleosides and antibiotic scaffolds . This compound features a 4-methylpiperidin-1-yl group at position 4, a phenyl group at position 5, and a 3-(trifluoromethyl)phenyl substituent at position 7. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylpiperidine moiety may influence binding interactions in biological systems.

For example, heating 4-chloro-pyrrolo[2,3-d]pyrimidine derivatives with amines (e.g., pyrrolidine or piperidine) at 80–90°C in solvents like ethanol or DMF yields substituted products . The target compound likely follows similar protocols, substituting pyrrolidine with 4-methylpiperidine .

Properties

Molecular Formula

C25H23F3N4

Molecular Weight

436.5 g/mol

IUPAC Name

4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C25H23F3N4/c1-17-10-12-31(13-11-17)23-22-21(18-6-3-2-4-7-18)15-32(24(22)30-16-29-23)20-9-5-8-19(14-20)25(26,27)28/h2-9,14-17H,10-13H2,1H3

InChI Key

JYQRDNMMCOEFMJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrimidine derivatives with substituted anilines under controlled conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of phosphorus oxychloride (POCl3) as a dehydrating agent and dimethylformamide (DMF) as a solvent has been reported in similar syntheses .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product with high purity.

Chemical Reactions Analysis

Core Chlorination

The pyrrolo[2,3-d]pyrimidine scaffold is typically functionalized via chlorination using phosphorus oxychloride (POCl₃). For example:

  • Reagents : 3.0 equivalents POCl₃, 2.0 equivalents diisopropylethylamine (DIPEA)

  • Solvent : Toluene

  • Conditions :

    • Step 1: 25°C for 2 hours

    • Step 2: 75°C for 16 hours

  • Yield : 41–60% for dichlorinated intermediates .

StepTemperature (°C)Time (hr)Key Observations
1252Initial activation of diol precursor
27516Complete conversion to dichloro derivative

Nucleophilic Substitution

The 4-chloro position undergoes nucleophilic displacement with amines. For instance:

  • Reaction : 4-chloro intermediate + (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine

  • Conditions :

    • Solvent: DMF

    • Temperature: 80°C

    • Catalyst: None required

  • Yield : 65–78% for piperidine-substituted products .

Key Factors :

  • Steric hindrance from the 3-(trifluoromethyl)phenyl group slows reactivity at the 7-position.

  • Electronic effects of the trifluoromethyl group enhance stability of the transition state.

Piperidine Modifications

The 4-methylpiperidine moiety participates in:

  • Reductive Amination :

    • Substrate: 4-methylpiperidine + aldehydes

    • Reagent: Sodium cyanoborohydride

    • Yield: 70–85% for secondary amines .

  • Oxidation :

    • Reagent: KMnO₄ in acidic conditions

    • Product: Piperidine N-oxide (limited utility due to steric bulk).

Trifluoromethylphenyl Reactivity

The 3-(trifluoromethyl)phenyl group exhibits:

  • Electrophilic Aromatic Substitution :

    • Limited activity due to electron-withdrawing CF₃ group.

    • Nitration requires fuming HNO₃/H₂SO₄ at 100°C (yield: <20%).

  • Cross-Coupling :

    • Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C)

    • Yield: 55–65% for biaryl derivatives .

Comparative Reactivity of Analogues

The table below compares reactions of structurally related compounds:

CompoundReaction TypeYield (%)Selectivity Notes
2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidineNucleophilic substitution78Preferential 4-position reactivity
4-Amino-piperidine derivativeReductive amination85Steric hindrance at N-1
7-(4-Fluorophenyl) analogueSuzuki coupling72Enhanced para-substitution

Stability and Side Reactions

  • Hydrolysis : The pyrrolo[2,3-d]pyrimidine core resists hydrolysis under neutral conditions but degrades in strong acids (e.g., HCl, Δ) .

  • Photodegradation : Exposure to UV light (λ = 254 nm) causes cleavage of the piperidine N–C bond (t₁/₂ = 8 hours) .

Industrial-Scale Adaptations

Optimized parameters for kilogram-scale synthesis include:

  • Catalyst Recycling : Pd/C recovery improves cost efficiency.

  • Solvent Swap : Toluene replaced with 2-MeTHF for greener processing .

Scientific Research Applications

Biological Activities

Research indicates that compounds within the pyrrolo[2,3-d]pyrimidine class often display significant biological activities. The specific activities of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine are still being elucidated but may include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, such as FLT3 and CDK kinases. This suggests potential applications in treating hematological malignancies and solid tumors .
  • Antiviral Properties : Some derivatives exhibit antiviral activity by inhibiting specific viral replication pathways. This could position the compound as a candidate for antiviral drug development .

Case Studies

Several studies have investigated similar compounds with promising results:

  • FLT3 Inhibition : A study demonstrated that pyrrolo[2,3-d]pyrimidine derivatives effectively inhibited FLT3 mutations associated with acute myeloid leukemia (AML), suggesting that this compound could exhibit similar properties .
  • Anticancer Activity : Research on related compounds has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition. These findings support further investigation into the therapeutic potential of this compound in oncology .

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the modulation of immune responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Features Biological/Physicochemical Insights Reference
4-(4-Methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine (Target) 4: 4-methylpiperidin-1-yl; 5: phenyl; 7: 3-CF3-Ph High lipophilicity (CF3), bulky substituent (piperidine) Potential kinase inhibition or antiviral activity N/A
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4: pyrrolidin-1-yl; 5: 4-Cl-Ph; 7: 4-Me-Ph Smaller ring (pyrrolidine), electron-withdrawing Cl, less lipophilic Reduced metabolic stability vs. target
5-Phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol 4: -OH; 5: phenyl; 7: 3-CF3-Ph Polar hydroxyl group, lower membrane permeability Improved solubility but limited bioavailability
4-Chloro-5-(4-fluorophenyl)-7-(m-tolyl)-7H-pyrrolo[2,3-d]pyrimidine 4: Cl; 5: 4-F-Ph; 7: 3-Me-Ph Halogenated (Cl, F), electron-deficient core Increased reactivity but potential toxicity concerns
4-Amino-5-fluoro-7-(2-C-methyl-β-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine 4: NH2; 5: F; 7: ribose Nucleoside analog, ribose moiety Potent HCV inhibition, oral bioavailability

Key Insights from Comparison

Substituent Effects on Lipophilicity and Bioavailability The trifluoromethyl group in the target compound enhances lipophilicity, improving membrane permeability compared to hydroxylated analogs (e.g., 4-OH derivative) .

Electronic and Steric Modifications

  • Halogenated derivatives (e.g., 4-Cl, 5-F) exhibit increased reactivity but may suffer from metabolic instability or toxicity .
  • Ribose-containing analogs (e.g., ) show antiviral activity but differ fundamentally in structure and application from the target compound .

Biological Activity Trends Pyrrolo[2,3-d]pyrimidines with electron-withdrawing groups (e.g., CF3, Cl) demonstrate enhanced binding to kinase ATP pockets due to hydrophobic and π-π stacking interactions . Nucleoside analogs (e.g., ribose derivatives) are optimized for viral polymerase inhibition, whereas non-nucleoside variants (like the target) may target other enzymes or receptors .

Biological Activity

4-(4-methylpiperidin-1-yl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolo[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H23F3N4, and it features a complex structure with multiple functional groups that may interact with various biological targets. The presence of the trifluoromethyl group is particularly noteworthy as it can enhance lipophilicity and influence binding interactions with target proteins.

The specific biological activity of this compound remains to be fully elucidated. However, compounds in this class often exhibit activity through interactions with key molecular targets involved in cellular signaling pathways. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes critical for cellular function.
  • Receptor Modulation : The compound may act as a modulator of G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
  • Antimicrobial Properties : There is evidence suggesting that related structures exhibit antimicrobial activity against pathogens such as Mycobacterium tuberculosis .

Biological Activity Data

Research into the biological activity of pyrrolo[2,3-d]pyrimidine derivatives has indicated various therapeutic potentials. A summary of relevant findings is presented in the following table:

Activity TypeRelated CompoundsObserved EffectsReferences
Antitubercular4-phenylpiperidineMIC values ranging from 6.3 to 23 µM
AnticancerMDM2 inhibitorsComplete tumor regression in murine models
Enzyme InhibitionVarious derivativesInhibition of key metabolic enzymes

Case Studies

  • Antitubercular Activity : A high-throughput screening study identified several compounds with anti-tubercular activity, including derivatives similar to this compound. These compounds demonstrated significant inhibition against Mycobacterium tuberculosis, suggesting potential for further development as therapeutic agents .
  • Cancer Therapeutics : Research has indicated that pyrrolo[2,3-d]pyrimidine derivatives can act as potent inhibitors of MDM2, a negative regulator of the p53 tumor suppressor pathway. This inhibition leads to enhanced p53 activity and subsequent tumor regression in preclinical models .

Q & A

Q. What are the key synthetic strategies for constructing the pyrrolo[2,3-d]pyrimidine core in this compound?

The pyrrolo[2,3-d]pyrimidine scaffold is typically synthesized via cyclization reactions. A common approach involves:

  • Step 1 : Condensation of ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane to form a β-keto ester intermediate.
  • Step 2 : Cyclization with formamidine under basic conditions to yield the pyrimidine ring.
  • Step 3 : Chlorination or functionalization at the 4-position (e.g., using POCl₃) to introduce reactive handles for further derivatization .
  • Step 4 : Suzuki-Miyaura coupling or nucleophilic substitution to install substituents like the 4-methylpiperidine and 3-(trifluoromethyl)phenyl groups . Key considerations : Optimize reaction temperatures (e.g., 150°C for cyclization) and solvent systems (e.g., ethanol/DMF mixtures) to minimize byproducts .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • NMR Analysis : Use ¹H and ¹³C NMR to verify substitution patterns. For example, the 7H-pyrrolo[2,3-d]pyrimidine system shows characteristic aromatic proton signals at δ 6.5–8.5 ppm, with splitting patterns indicating adjacent substituents .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing 5-phenyl vs. 7-phenyl placement) via single-crystal studies. demonstrates successful application of this method for related pyrimidine derivatives .
  • HRMS : Confirm molecular weight and fragmentation patterns to validate the presence of trifluoromethyl and methylpiperidine groups .

Q. What in vitro assays are suitable for preliminary evaluation of kinase inhibitory activity?

  • Kinase Profiling Panels : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of 50–100 kinases, focusing on oncogenic targets like EGFR, ALK, or JAK2.
  • IC₅₀ Determination : Perform dose-response curves with ATP concentrations near Km values to assess potency. Include staurosporine as a positive control .
  • Selectivity Assessment : Compare activity against off-target kinases (e.g., PKA, PKC) to identify structural features driving selectivity, such as the 3-(trifluoromethyl)phenyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of selectivity for kinase targets?

  • Substitution at Position 4 : Replace 4-methylpiperidine with morpholine or 4-arylpiperazines (e.g., 4-phenylpiperazine) to modulate solubility and hinge-region binding. highlights piperazine derivatives as potent kinase inhibitors .
  • Trifluoromethyl Group : Evaluate analogues with CF₃ vs. Cl or Br at the 3-phenyl position. The CF₃ group enhances metabolic stability but may reduce solubility; balance via logP calculations .
  • Pyrrole Modifications : Introduce electron-withdrawing groups (e.g., Cl) at position 5 to enhance π-π stacking with kinase active sites, as demonstrated in for antimicrobial agents .

Q. What experimental designs address discrepancies in reported inhibitory potencies across studies?

  • Standardized Assay Conditions : Re-test the compound under uniform ATP concentrations (e.g., 10 µM) and buffer systems (e.g., 25 mM HEPES, pH 7.4).
  • Orthogonal Validation : Confirm IC₅₀ values using alternative methods (e.g., TR-FRET vs. radiometric assays). reports a 2-fold variation in potency depending on assay format .
  • Proteome-Wide Profiling : Utilize chemical proteomics (e.g., kinobeads) to identify off-target interactions that may explain contradictory data .

Q. How can metabolic stability and toxicity be evaluated in preclinical development?

  • Microsomal Stability Assays : Incubate with human liver microsomes (HLM) and measure half-life (t₁/₂). The 3-(trifluoromethyl)phenyl group may confer resistance to CYP3A4-mediated oxidation .
  • AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • hERG Binding Assay : Assess cardiac safety via competitive binding studies (IC₅₀ < 10 µM is desirable). notes spirocyclic analogues with improved hERG profiles .

Q. What strategies improve solubility without compromising target engagement?

  • Salt Formation : Prepare hydrochloride or mesylate salts of the 4-methylpiperidine group to enhance aqueous solubility.
  • Prodrug Approach : Introduce phosphate or amino acid esters at the 5-phenyl position, cleaved in vivo by phosphatases or esterases .
  • Co-solvent Systems : Use cyclodextrin-based formulations for in vivo studies, as described for related pyrrolopyrimidines in .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the role of the 5-phenyl group in kinase binding?

  • Molecular Dynamics (MD) Simulations : Model interactions between the 5-phenyl group and hydrophobic pockets in kinase domains (e.g., EGFR’s DFG-out conformation). suggests steric clashes may reduce affinity in certain conformations .
  • Alanine Scanning Mutagenesis : Replace key residues (e.g., Leu788 in EGFR) to test if the 5-phenyl group’s binding is residue-specific.
  • Crystallographic Overlays : Compare co-crystal structures of analogues with/without the 5-phenyl substituent to visualize binding mode differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.